N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Medicinal chemistry Structure-activity relationship Quinoxaline carboxamide

N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0, molecular formula C21H14ClN3O2, molecular weight 375.81 g/mol) is a synthetic small molecule belonging to the quinoxaline-6-carboxamide class. Its structure features a quinoxaline core linked via a 6-carboxamide bridge to a 5-chloro-2-phenoxyphenyl moiety (SMILES: ClC1=CC(NC(=O)C2=CC3=NC=CN=C3C=C2)=C(OC2=CC=CC=C2)C=C1).

Molecular Formula C21H14ClN3O2
Molecular Weight 375.81
CAS No. 881439-05-0
Cat. No. B2529924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
CAS881439-05-0
Molecular FormulaC21H14ClN3O2
Molecular Weight375.81
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26)
InChIKeyLRMVHENXMOQTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0, molecular formula C21H14ClN3O2, molecular weight 375.81 g/mol) is a synthetic small molecule belonging to the quinoxaline-6-carboxamide class . Its structure features a quinoxaline core linked via a 6-carboxamide bridge to a 5-chloro-2-phenoxyphenyl moiety (SMILES: ClC1=CC(NC(=O)C2=CC3=NC=CN=C3C=C2)=C(OC2=CC=CC=C2)C=C1) . The compound is commercially available at ≥95% purity from multiple vendors and is supplied exclusively for non-human research use . The quinoxaline-6-carboxamide scaffold has been investigated in peer-reviewed studies for allosteric cannabinoid receptor modulation, histone deacetylase (HDAC) inhibition, antimycobacterial activity targeting M. tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), and antibacterial applications [1] [2] [3]. However, no primary research publication was identified that reports specific biological assay data for this exact compound.

Why N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Within the quinoxaline-6-carboxamide series, the identity and position of substituents on the N-aryl ring profoundly affect both potency and target selectivity. The closest cataloged analog, N-(4-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881437-89-4), lacks the 5-chloro substituent and bears the phenoxy group at the para rather than ortho position relative to the carboxamide linkage . In published quinoxaline-6-carboxamide structure-activity relationship (SAR) studies, halogen substitution on the anilide ring has been shown to modulate HDAC inhibitory potency by over 10-fold: the unsubstituted N-(2-aminophenyl)quinoxaline-6-carboxamide exhibited an IC50 of 2,000 nM against HDAC2, while thiophene-substituted analogs achieved IC50 values of 200 nM [1]. Against M. tuberculosis DXR, IC50 values among quinoxaline-6-carboxamide analogs span from 140 nM to 8,000 nM depending solely on N-aryl substitution patterns [2]. These data demonstrate that even minor structural modifications within this scaffold produce quantitatively meaningful differences in biological activity, precluding simple interchangeability.

N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 5-Chloro-2-phenoxy Substitution Pattern Versus 4-Phenoxy Analog (CAS 881437-89-4)

N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0) is distinguished from its closest cataloged analog, N-(4-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881437-89-4), by two structural features: (i) the presence of a chlorine atom at the 5-position of the central phenyl ring, and (ii) the ortho (2-position) rather than para (4-position) attachment of the phenoxy group relative to the carboxamide linkage . These features are expected to alter electronic properties (Hammett σ), lipophilicity (calculated logP), and conformational preferences of the N-aryl group. In published quinoxaline-6-carboxamide HDAC inhibitor SAR, introduction of a halogen or aryl substituent at the position analogous to the 5-chloro site shifted HDAC2 IC50 from 2,000 nM to 200 nM—a 10-fold potency gain [1]. While direct assay data for this specific compound are not available in the peer-reviewed literature, the structural precedent supports that the 5-chloro-2-phenoxy substitution pattern is a non-interchangeable feature with potential functional consequences.

Medicinal chemistry Structure-activity relationship Quinoxaline carboxamide

Class-Level Antibacterial Activity: Quinoxaline-6-Carboxamide Scaffold MIC Benchmarks for Procurement Contextualization

A published study by the ResearchGate/Semantic Scholar group synthesized and evaluated 16 novel quinoxaline-6-carboxamide derivatives (compounds 5a–5p) against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes [1]. While N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide was not among the compounds tested in that study, the dataset establishes performance benchmarks for the scaffold class. Across the 16 derivatives, MIC values ranged from sub-µg/mL to >100 µg/mL depending on N-substituent identity [1]. In separate ChEMBL-curated data, quinoxaline-6-carboxamide analogs inhibited M. tuberculosis DXR with IC50 values spanning 140 nM to 8,000 nM, with the most potent analog achieving 140 nM [2]. These class-level data provide a reference range against which any future assay results for the target compound can be contextualized.

Antibacterial Quinoxaline MIC determination

Allosteric Cannabinoid Receptor Modulation: Class-Level Evidence for Quinoxaline-6-Carboxamide Pharmacology

A 2025 PubMed-indexed study identified quinoxaline-6-carboxamides as a novel chemotype for allosteric modulation of cannabinoid CB receptors [1]. The prototype compound N-(4-ethylphenyl)quinoxaline-6-carboxamide (3j, PSB-18579) acted as a CB1 receptor modulator with an IC50 of 6.78 µM, demonstrating that the quinoxaline-6-carboxamide scaffold is pharmacologically competent at GPCR allosteric sites [1]. The target compound N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide shares the identical quinoxaline-6-carboxamide core but bears a bulkier, more lipophilic N-aryl substituent (5-chloro-2-phenoxyphenyl vs. 4-ethylphenyl). In GPCR allosteric modulator SAR, increased N-aryl bulk and halogen substitution have been associated with altered cooperativity factors and binding kinetics in related chemotypes.

Cannabinoid receptor Allosteric modulation GPCR pharmacology

Purity and Sourcing Comparability: ≥95% HPLC Purity Baseline Across Vendors

N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0) is commercially supplied at a standardized purity of ≥95% (HPLC) across multiple vendors, with catalog numbers including EVT-2666998 . The closest structural analog, N-(4-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881437-89-4), is also supplied at ≥95% purity, establishing parity in commercial quality . Both compounds are restricted to non-human research use and are not approved for therapeutic or veterinary applications . The molecular weight difference (375.81 vs. 341.36 g/mol) and distinct SMILES identifiers ensure unambiguous chemical identity verification during procurement and inventory management.

Compound procurement Quality control Chemical purity

Recommended Research Application Scenarios for N-(5-Chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide Based on Available Evidence


Anti-Infective Screening Libraries Targeting Mycobacterium tuberculosis DXR

Based on class-level evidence that quinoxaline-6-carboxamide analogs inhibit M. tuberculosis DXR with IC50 values from 140 nM to 8,000 nM [1], N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is an appropriate candidate for inclusion in antitubercular screening cascades. Its 5-chloro-2-phenoxyphenyl substituent represents a distinct chemical space within the series and may confer differential DXR binding kinetics compared to previously tested analogs. Researchers should benchmark any obtained IC50 values against the class range of 140–8,000 nM to assess whether the 5-chloro-2-phenoxy substitution pattern improves or diminishes target engagement.

GPCR Allosteric Modulator Discovery and CB Receptor Pharmacology

The quinoxaline-6-carboxamide scaffold has been validated as a CB1 receptor allosteric modulator chemotype, with the prototype PSB-18579 (N-(4-ethylphenyl)quinoxaline-6-carboxamide) exhibiting an IC50 of 6.78 µM [2]. The target compound bears a more sterically demanding and electronically distinct N-aryl group (5-chloro-2-phenoxyphenyl vs. 4-ethylphenyl), making it a logical candidate for expanding the SAR around CB receptor allosteric sites. It may be prioritized for laboratories investigating cannabinoid receptor modulation where halogen-substituted biaryl ether motifs have shown enhanced binding in related GPCR systems.

HDAC Inhibition Studies Requiring Halogenated Quinoxaline Carboxamide Probes

Published HDAC2 inhibition data demonstrate that aryl substitution on the quinoxaline-6-carboxamide scaffold can shift potency from 2,000 nM (unsubstituted aniline) to 200 nM (thiophene-substituted)—a 10-fold improvement [3]. The 5-chloro substituent present in the target compound is a recognized pharmacophoric element in HDAC inhibitor design, often improving potency through enhanced hydrophobic contacts within the enzyme binding tunnel. This compound may serve as a probe for investigating halogen-dependent potency gains in HDAC inhibition assays.

Structure-Activity Relationship Studies Differentiating Ortho- vs. Para-Phenoxy Substitution Effects

A direct head-to-head comparison between N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881439-05-0) and its 4-phenoxy analog N-(4-phenoxyphenyl)quinoxaline-6-carboxamide (CAS 881437-89-4) provides a controlled experimental framework for isolating the effects of (i) chlorine substitution and (ii) phenoxy positional isomerism on biological activity, physicochemical properties (logP, solubility), and metabolic stability. Such paired compound studies are foundational to establishing robust SAR and are well-suited for medicinal chemistry optimization programs.

Quote Request

Request a Quote for N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.